molecular formula C10H11F B1330460 5-Fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 700-45-8

5-Fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No. B1330460
CAS RN: 700-45-8
M. Wt: 150.19 g/mol
InChI Key: HSYLVNKVCLHAAY-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C10H11F and a molecular weight of 150.19 . It is used in the preparation of Sulfonamides as inhibitors of the chemokine receptor CCR8 for the treatment of Eosinophil and Th2-mediated diseases such as asthma, allergic dermatitis, and rheumatoid arthritis .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1,2,3,4-tetrahydronaphthalene consists of a tetrahydronaphthalene ring with a fluorine atom attached at the 5th position .


Physical And Chemical Properties Analysis

5-Fluoro-1,2,3,4-tetrahydronaphthalene has a predicted boiling point of 213.0±29.0 °C and a predicted density of 1.069±0.06 g/cm3 .

Scientific Research Applications

Liquid Crystal Materials for Active Matrix LCD

5-Fluoro-1,2,3,4-tetrahydronaphthalene has been utilized in the design of liquid crystal materials for active matrix LCDs. Compounds like 6-aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes show promise due to their wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them useful in TFT-display design (Kusumoto et al., 2004).

Melatonin Receptor Agents

Studies on the enantiomers of tetrahydronaphthalenic derivatives, like those involving 7-fluoro-1,2,3,4-tetrahydronaphthalene, have been conducted for their potential binding to melatonin receptors. These compounds exhibit selective affinity for MT1 and MT2 melatonin receptors, with the (-)-(S) enantiomer showing greater affinity, especially towards MT2 (Lipka-Belloli et al., 2001).

Synthesis of Silicon-Based Drugs

5-Fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been used as a building block for silicon-based drugs. For instance, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, a derivative, has shown potential in the synthesis of biologically active compounds like disila-bexarotene (Büttner et al., 2007).

PET Imaging in RX Receptor Study

In research related to retinoid X receptors, 5-Fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized for use in PET imaging. This helps in studying the distribution and concentration of these receptors in the body, providing insight into various physiological and pathological processes (Wang et al., 2014).

Vesicular Acetylcholine Transporter Ligands

Certain derivatives of 5-Fluoro-1,2,3,4-tetrahydronaphthalene have been explored as ligands for the vesicular acetylcholine transporter (VAChT). These studies aim to understand the interaction of these compounds with VAChT and their potential use in neurological research (Assaad & Rayyes, 2013).

Serotonin Receptor Agents

Research has been conducted on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of compounds related to 5-Fluoro-1,2,3,4-tetrahydronaphthalene, for their affinity and activity at serotonin (5-HT) receptors, particularly the 5-HT7 receptor. This research is crucial for understanding the potential therapeutic applications of these compounds (Leopoldo et al., 2007).

Safety And Hazards

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound that should be handled with care. It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLVNKVCLHAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342148
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,2,3,4-tetrahydronaphthalene

CAS RN

700-45-8
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A modified procedure of Mirsadehgi et al. was used (J. Org. Chem. 1989, 54, 3091). Boron trifluoride etherate (30.0 g, 26.8 mL, 0.21 mol) was dissolved and stirred in dimethoxyethane (50 mL) and cooled to 0° C. A solution of tetrahydro-1-naphthylamine (25 g, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise and the solution was allowed to warm slowly to room temperature over the period of 1 hour. The reaction was cooled to 0° C. and a solution of t-butyl nitrite (18.0 g, 20.7 mL, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise. The reaction was stirred for 2 hours at 0° C. upon which a large quantity of material crystallized. The solvent was removed in vacuo and chlorobenzene (200 mL) was charged to the reaction flask. The flask was stirred vigorously and heated to 135° C. (Caution: N2 evolution) for 1 hour until gas evolution ceased. The flask was cooled to room temperature and the solvent removed in vacuo. Kughelrohr distillation of the residue (1 mm Hg) afforded a yellow liquid. Wt: 14.4 g (56%). 1H NMR (300 MHz, CDCl3) δ 7.04 (dd, 1H), 6.83 (m, 2H), 2.75 (m, 4H), 1.80 (m, 4H).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,2,3,4-tetrahydronaphthalene
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Reactant of Route 5
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Reactant of Route 6
5-Fluoro-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
3
Citations
T Kusumoto, Y Saito, Y Nagashima… - … Crystals and Liquid …, 2004 - Taylor & Francis
Liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure were designed for active matrix LCD. 6-Aryl-5-fluoro-1,2,3,4- tetrahydronaphthalenes and 5,6-…
Number of citations: 8 www.tandfonline.com
DJ Keavy - 1988 - search.proquest.com
Methodology aimed at the synthesis of carbazoles and carbazole alkaloids is presented, in which the key reaction is a Diels-Alder cyclization of a 4-(phenylsulfonyl)-4H-furo (3, 4-b) …
Number of citations: 0 search.proquest.com
RJ Young, VV Grushin - Organometallics, 1999 - ACS Publications
Catalytic hydrogenolysis of the C−F bond in most unreactive monofluoroarenes readily occurs under mild conditions, in the presence of homogeneous and/or heterogeneous Rh …
Number of citations: 122 pubs.acs.org

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